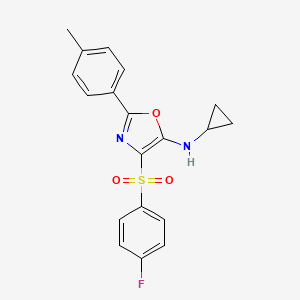

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLPZZFKICNMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine, identified by its CAS number 862760-93-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine is with a molecular weight of 372.4 g/mol. Its structure features a sulfonyl group, a cyclopropylamine moiety, and a tolyl group, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Oxazole Formation : The oxazole ring is synthesized through the cyclization of suitable precursors, such as β-ketoesters or β-diketones, with amines under acidic conditions.

- Cyclopropylamine Addition : The cyclopropylamine group is introduced via nucleophilic substitution.

- Tolyl Group Introduction : The tolyl group is added through Friedel-Crafts acylation with p-tolyl chloride in the presence of a Lewis acid catalyst.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine against various bacterial and fungal strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its viability for further development .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS methods. Results showed that it exhibited moderate antioxidant activity, with DPPH inhibition rates indicating its ability to scavenge free radicals effectively. This property may contribute to its therapeutic effects in oxidative stress-related diseases .

The biological activity of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine is believed to involve interactions with specific molecular targets within pathogens or cells. The sulfonyl group may facilitate nucleophilic attack mechanisms, while the cyclopropyl moiety could enhance binding affinity through non-covalent interactions such as hydrogen bonding .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine exhibited an MIC of 8 µg/mL against Staphylococcus aureus, outperforming several other synthesized derivatives in the same class .

- Antioxidant Evaluation : In antioxidant assays, the compound showed a DPPH inhibition percentage of approximately 30%, indicating promising antioxidant properties that could be beneficial in preventing cellular damage caused by oxidative stress .

Summary Table of Biological Activities

Comparison with Similar Compounds

Sulfonyl Group Variations

Heterocyclic Substituents

Amine Group Modifications

- Cyclopropyl (Target) : Conformational restriction from the cyclopropane ring may reduce off-target interactions, enhancing selectivity .

- Morpholinopropyl (): The morpholine ring improves water solubility due to its polar oxygen and nitrogen atoms, beneficial for oral bioavailability .

- 4-Methoxyphenyl () : Methoxy groups enhance solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine, and how can reaction conditions be optimized?

- Methodology :

- Begin with cyclocondensation of a sulfonyl chloride precursor (e.g., 4-fluorophenylsulfonyl chloride) with an oxazole-5-amine intermediate. Use POCl₃ as a cyclization agent under reflux conditions (90–120°C) .

- Optimize solvent systems (e.g., DMSO/water mixtures for recrystallization) and monitor reaction progress via TLC and IR spectroscopy to confirm intermediate formation .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy :

- IR spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) functional groups .

- ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, aromatic protons from p-tolyl/fluorophenyl groups) .

- Crystallography :

- Grow single crystals in DMSO/water (2:1 v/v) and perform X-ray diffraction using SHELX or SIR97 software. Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can conflicting biological activity data across assay models (e.g., in vitro vs. in vivo) be resolved?

- Methodology :

- Compare receptor binding affinity (e.g., CRF₁ receptor antagonism assays) with functional outputs like cAMP inhibition or ACTH secretion .

- Validate using orthogonal assays (e.g., ex vivo radioligand displacement in brain tissue) and adjust for pharmacokinetic factors (e.g., oral bioavailability, brain penetration) .

- Reconcile discrepancies by testing metabolite activity or assessing species-specific receptor isoforms.

Q. What strategies improve solubility and bioavailability through structural modification?

- Methodology :

- Introduce hydrophilic groups (e.g., morpholine, piperidine) at the cyclopropyl or sulfonyl positions to enhance aqueous solubility .

- Replace the sulfonyl group with bioisosteres (e.g., sulfonamide or carboxylate) while maintaining receptor affinity .

- Conduct structure-activity relationship (SAR) studies using analogs with varying logP values to balance lipophilicity and solubility .

Q. What challenges arise in resolving crystal structures of flexible derivatives, and how can they be addressed?

- Methodology :

- Use low-temperature crystallography (e.g., 193 K) to minimize thermal motion and improve data resolution .

- Apply twin refinement in SHELXL for structures with pseudosymmetry or disorder .

- Optimize crystal growth conditions (e.g., slow evaporation in DMSO/water) and employ synchrotron radiation for weakly diffracting crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.